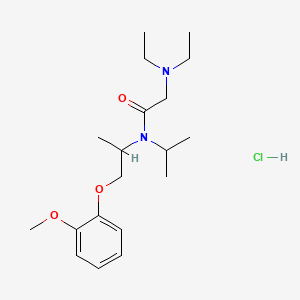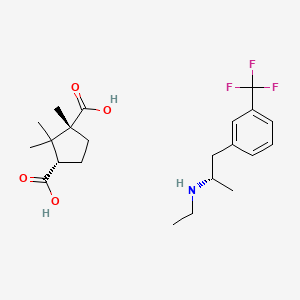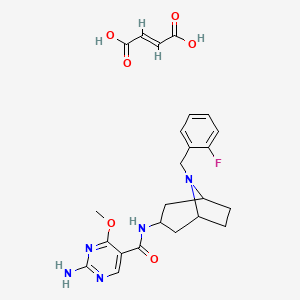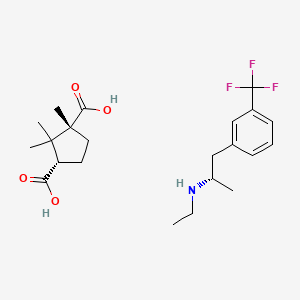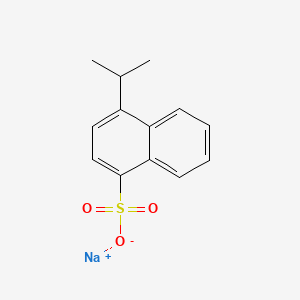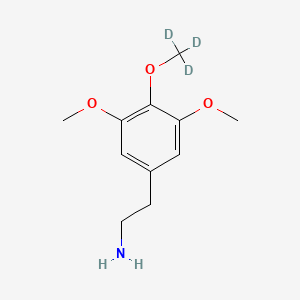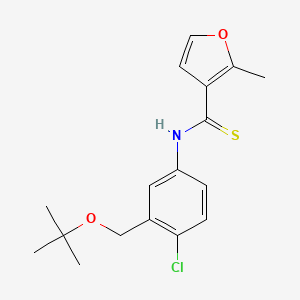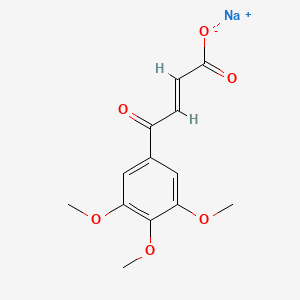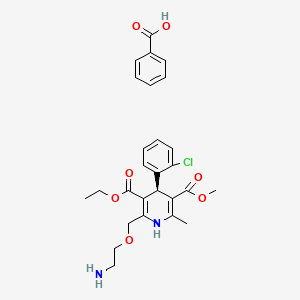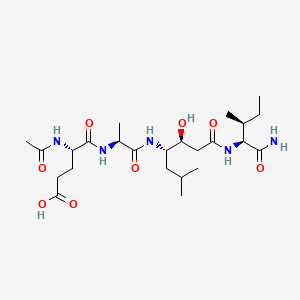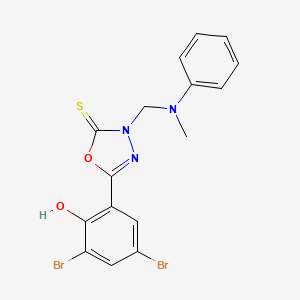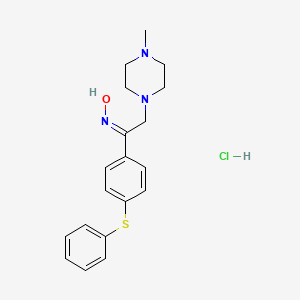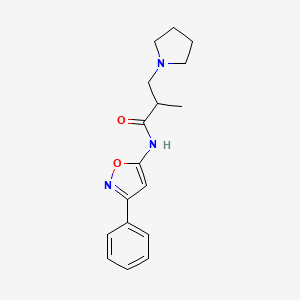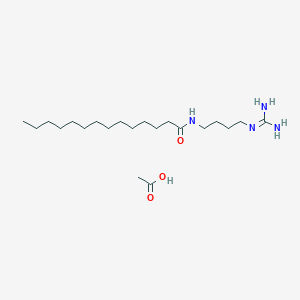
Myristamidobutyl guanidine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristamidobutyl guanidine acetate is a chemical compound with the molecular formula C21H44N4O3. It is known for its applications in various fields, including cosmetics and pharmaceuticals. The compound is characterized by its surfactant properties, making it useful in formulations that require cleansing and conditioning effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myristamidobutyl guanidine acetate typically involves the reaction of myristic acid with butylamine to form myristamidobutylamine. This intermediate is then reacted with guanidine to produce myristamidobutyl guanidine, which is subsequently acetylated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure controls .
Análisis De Reacciones Químicas
Types of Reactions: Myristamidobutyl guanidine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted guanidine compounds .
Aplicaciones Científicas De Investigación
Myristamidobutyl guanidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical formulations.
Biology: The compound is employed in biological studies for its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of myristamidobutyl guanidine acetate involves its interaction with biological membranes. The compound’s surfactant properties allow it to disrupt microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and lipids, to exert its effects .
Comparación Con Compuestos Similares
N-Butylguanidine: Similar in structure but lacks the myristic acid moiety.
Myristamidopropylamine: Contains a similar myristic acid moiety but with a different amine group.
Guanidine Acetate: Lacks the myristic acid and butylamine components.
Uniqueness: Myristamidobutyl guanidine acetate is unique due to its combination of a long-chain fatty acid (myristic acid) with a guanidine group. This structure imparts both surfactant and antimicrobial properties, making it versatile for various applications .
Propiedades
Número CAS |
499222-92-3 |
|---|---|
Fórmula molecular |
C21H44N4O3 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
acetic acid;N-[4-(diaminomethylideneamino)butyl]tetradecanamide |
InChI |
InChI=1S/C19H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21;1-2(3)4/h2-17H2,1H3,(H,22,24)(H4,20,21,23);1H3,(H,3,4) |
Clave InChI |
QOBMEPXDYYCQMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
